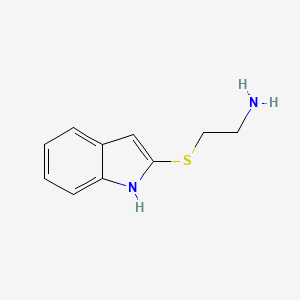
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate
描述
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate is an organic compound that features a methanesulfonate group attached to a 4,4-difluoro-3-methyl-3-butenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate typically involves the reaction of 4,4-difluoro-3-methyl-3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.
化学反应分析
Types of Reactions
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products can include alcohols or alkanes, depending on the specific reaction conditions.
科学研究应用
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the preparation of specialized polymers or materials with unique properties.
作用机制
The mechanism of action of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the formation of a new bond with the nucleophile. This property is exploited in various synthetic applications to introduce different functional groups into organic molecules.
相似化合物的比较
Similar Compounds
4,4-Difluoro-3-methyl-3-buten-1-ol: This compound is a precursor in the synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate.
Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonate esters.
4,4-Difluoro-3-methyl-3-butenyl Chloride: Another compound with similar reactivity but different leaving group properties.
Uniqueness
This compound is unique due to the presence of both the difluoro and methanesulfonate groups, which impart distinct reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C6H10F2O3S |
|---|---|
分子量 |
200.21 g/mol |
IUPAC 名称 |
(4,4-difluoro-3-methylbut-3-enyl) methanesulfonate |
InChI |
InChI=1S/C6H10F2O3S/c1-5(6(7)8)3-4-11-12(2,9)10/h3-4H2,1-2H3 |
InChI 键 |
GXWFVQARKJCEKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(F)F)CCOS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenylthieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B8668887.png)


![3-(6-bromo-pyridin-2-yl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8668903.png)



![Tert-butyl(4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8668934.png)





